

A Comprehensive Technical Guide to the Fundamental Chemistry of Sodium Percarbonate Adducts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium peroxocarbonate*

Cat. No.: *B081022*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium percarbonate (SPC) is a crystalline adduct of sodium carbonate and hydrogen peroxide, with the chemical formula $2\text{Na}_2\text{CO}_3 \cdot 3\text{H}_2\text{O}_2$.^{[1][2][3]} It is a colorless, hygroscopic, and water-soluble solid that serves as a convenient and stable solid source of hydrogen peroxide.^{[1][4]} Upon dissolution in water, it releases hydrogen peroxide and sodium carbonate, making it a powerful and eco-friendly oxidizing and bleaching agent.^{[5][6][7]} Its stability in solid form, coupled with its safe decomposition products (water, oxygen, and soda ash), has led to its widespread use in cleaning products, environmental remediation, and as a versatile reagent in organic synthesis.^{[4][6][8]} This guide provides an in-depth overview of the core chemistry of sodium percarbonate adducts, focusing on its structure, synthesis, stability, and reaction mechanisms.

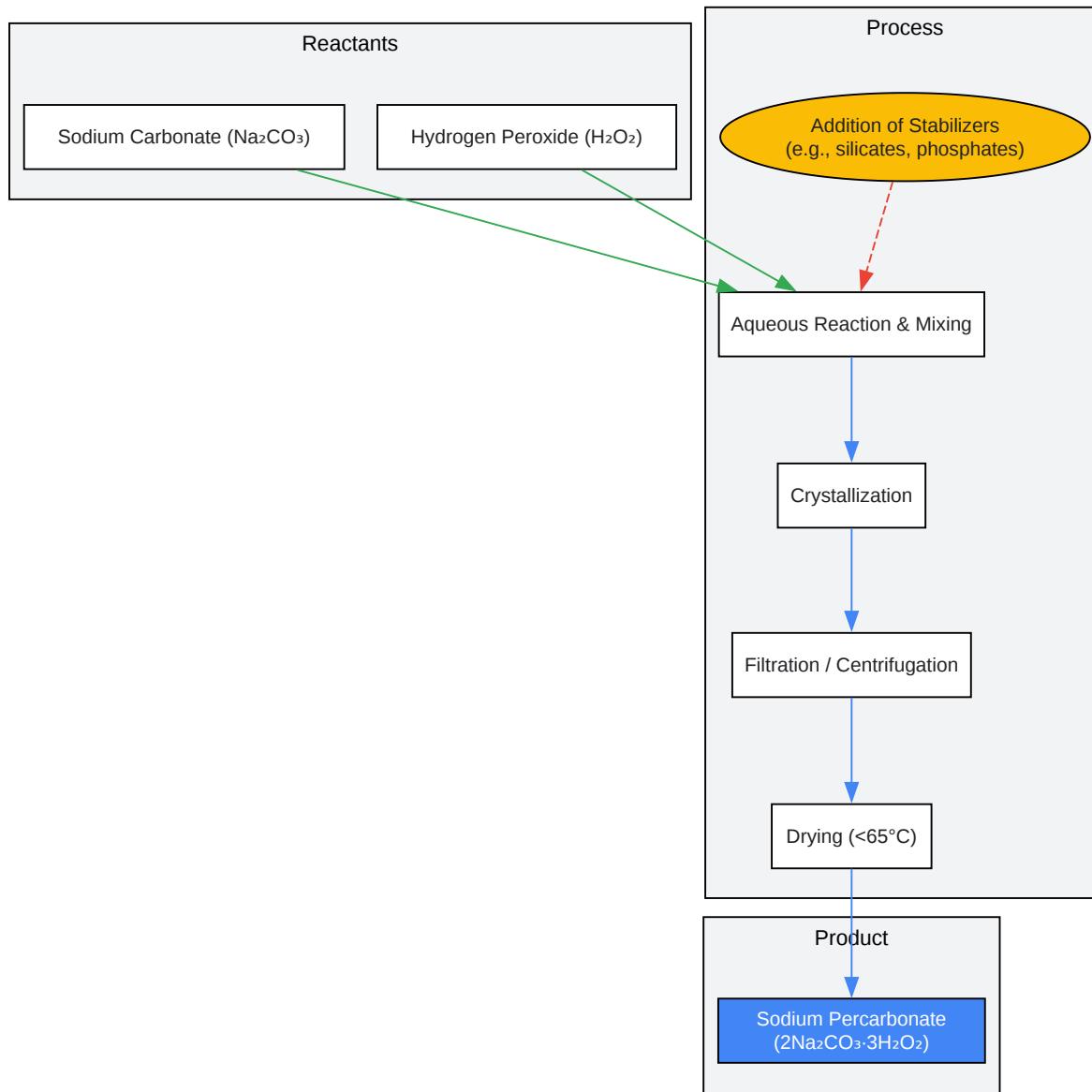
Structure and Core Properties

Sodium percarbonate is technically a perhydrate, where hydrogen peroxide molecules are incorporated directly into the crystal lattice of sodium carbonate.^{[1][9]} The hydrogen peroxide is stabilized through hydrogen bonding with the carbonate ions.^{[10][11]}

At room temperature, solid sodium percarbonate possesses an orthorhombic crystal structure (Cmca space group).[1][12] A reversible phase change to a Pbca space group occurs upon cooling below approximately -30°C.[1][12]

Physical and Chemical Properties

The key physical and chemical properties of sodium percarbonate are summarized in the table below, providing a quantitative overview for laboratory and industrial applications.


Property	Value	Reference(s)
Chemical Formula	$2\text{Na}_2\text{CO}_3 \cdot 3\text{H}_2\text{O}_2$	[1][9]
Molar Mass	314.0 g/mol (or 157.01 g/mol for $\text{Na}_2\text{CO}_3 \cdot 1.5\text{H}_2\text{O}_2$)	[1][13][14]
Appearance	White, crystalline, odorless solid/powder	[1][4][15]
Density	~2.1 g/cm ³	[1][15]
Decomposition Point	Begins to decompose at >50°C; significant decomposition at >100-120°C	[3][15][16]
Solubility in Water	14-15 g/100 mL at 20-25°C	[3][15]
pH of 1% Solution	~10.5	[13][17]
Active Oxygen Content	~13-14% by weight (theoretically 32.5% of the H ₂ O ₂ component)	[5]

Synthesis of Sodium Percarbonate Adducts

Sodium percarbonate is produced industrially by reacting sodium carbonate with hydrogen peroxide under controlled conditions. The primary methods include crystallization from a solution, a "dry" process, and spray granulation.[1][15]

General Synthesis Pathway

The synthesis process involves the reaction of sodium carbonate and hydrogen peroxide, leading to the crystallization of the sodium percarbonate adduct.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of sodium percarbonate.

Experimental Protocol: Laboratory Scale Synthesis

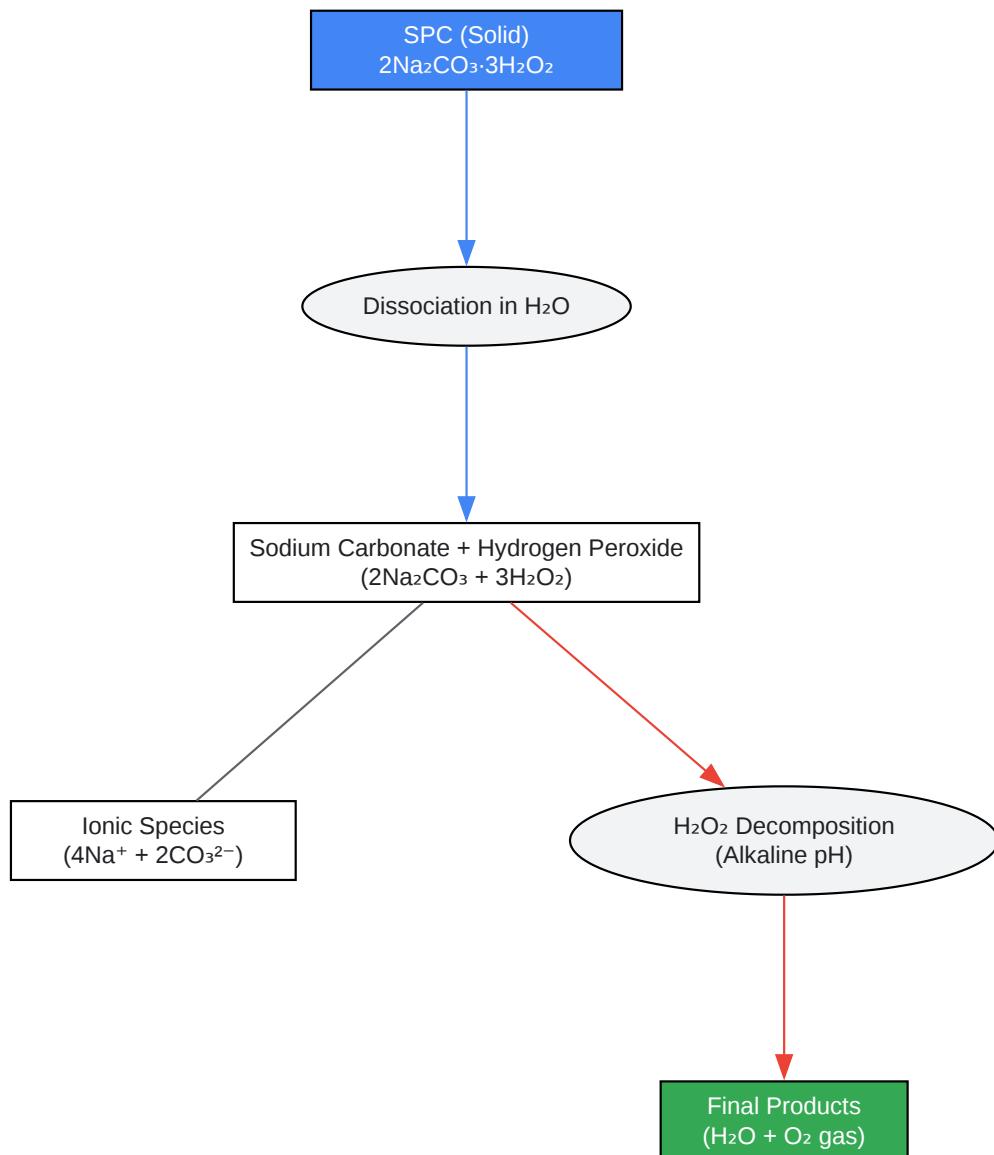
This protocol is adapted from methodologies described in the literature for preparing stabilized sodium percarbonate.[\[18\]](#)

Materials:

- Sodium Carbonate (Na_2CO_3), anhydrous
- Hydrogen Peroxide (30% w/v)
- Sodium Silicate solution
- Magnesium Sulfate Heptahydrate ($\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$)
- Deionized or bidistilled water
- Ice bath

Procedure:

- Prepare a solution by dissolving 10 g of sodium carbonate and 0.175 g of sodium silicate in 17.5 mL of deionized water in a beaker.
- In a separate beaker, dissolve 0.325 g of magnesium sulfate heptahydrate in 20 mL of 30% hydrogen peroxide.
- Cool both solutions in an ice bath to approximately 10-15°C.
- Slowly add the hydrogen peroxide solution to the sodium carbonate solution while stirring continuously and maintaining the low temperature.
- A slurry of sodium percarbonate crystals will form. Continue stirring for 30-60 minutes to ensure complete reaction.
- Separate the crystalline product from the mother liquor via vacuum filtration.
- Wash the collected crystals with a small amount of cold ethanol or acetone to aid in drying.


- Dry the final product in a vacuum oven at a temperature between 50-65°C for 20-30 minutes, or until a constant weight is achieved.

Decomposition Chemistry

The utility of sodium percarbonate is derived from its decomposition to release hydrogen peroxide. However, this decomposition can also be a challenge for its long-term stability.

Decomposition in Aqueous Solution

When dissolved in water, sodium percarbonate dissociates into its constituent components, sodium carbonate and hydrogen peroxide.^{[1][5]} The sodium carbonate creates a mild alkaline environment (pH ~10.5), which promotes the decomposition of hydrogen peroxide into water and oxygen gas.^{[13][16]} This release of active oxygen is the basis for its bleaching and disinfecting properties.^[19]

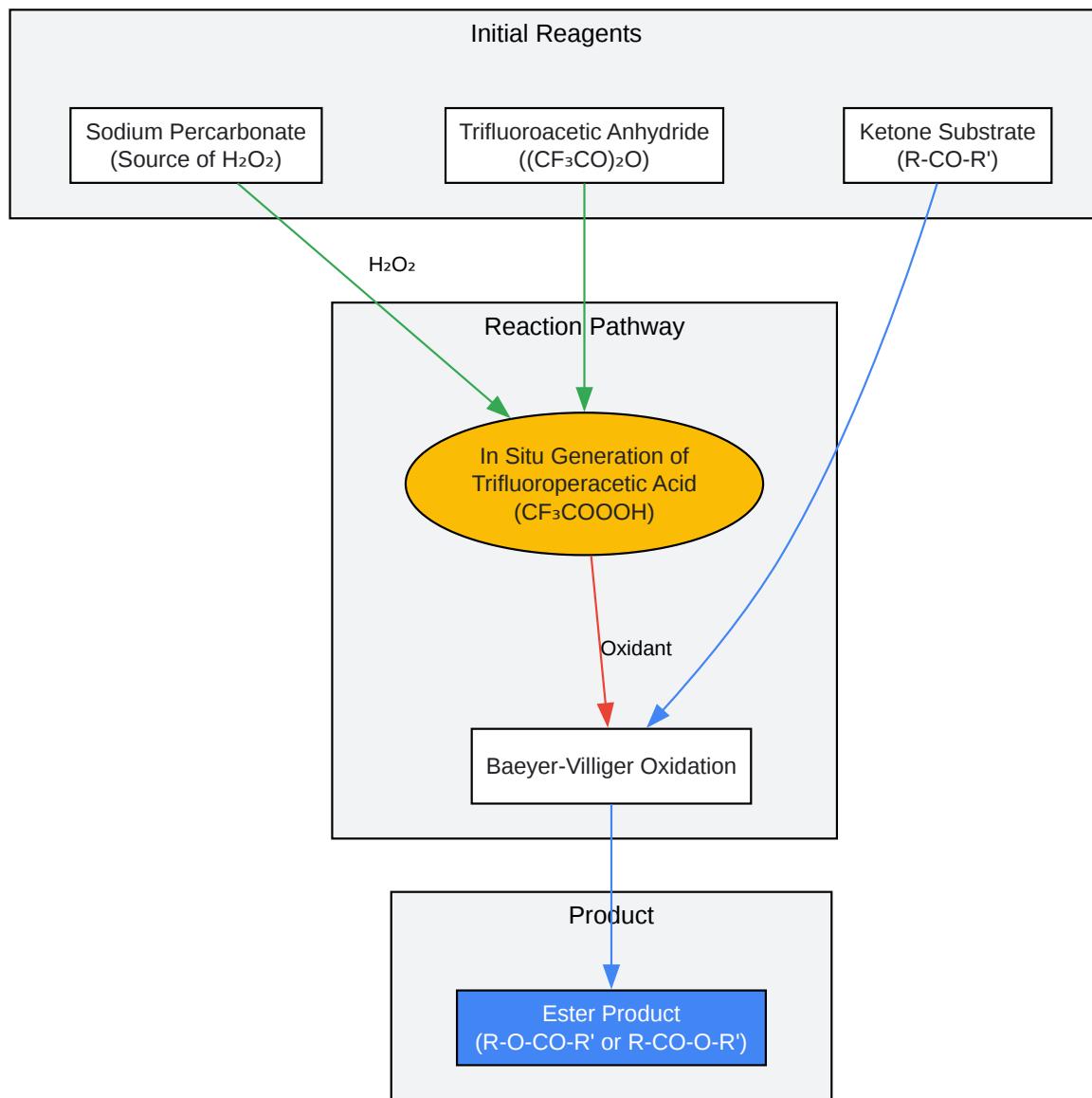
[Click to download full resolution via product page](#)

Caption: Aqueous dissolution and decomposition pathway of sodium percarbonate.

Thermal Decomposition

The thermal decomposition of solid sodium percarbonate is a complex, multi-step process.[\[10\]](#) It is an autocatalytic process that begins with an endothermic step involving the release of hydrogen peroxide, followed by the highly exothermic decomposition of H₂O₂ gas.[\[20\]](#) The reaction proceeds from the crystal surface inward, and the rate can be hindered by the formation of a sodium carbonate product layer, which traps product gases and increases internal pressure.[\[10\]](#)[\[21\]](#)

Factors Affecting Stability:


- Temperature: Stability significantly decreases with increasing temperature.[\[16\]](#) Self-heating can be observed at temperatures above 100°C, with self-accelerating decomposition occurring around 56-67°C under certain conditions.[\[10\]](#)
- Moisture: The presence of water, even atmospheric humidity, accelerates decomposition.[\[10\]](#) [\[16\]](#) Coated varieties of SPC are used to provide a protective barrier against moisture.[\[5\]](#)[\[22\]](#)
- Impurities: Heavy metal ions (e.g., Fe, Mn, Cu) act as catalysts for hydrogen peroxide decomposition and drastically reduce the stability of the product.[\[16\]](#)[\[23\]](#) Stabilizers, such as phosphates, silicates, and organic chelating agents, are added during production to sequester these metal ions.[\[16\]](#)[\[24\]](#)

Reactions and Applications in Organic Synthesis

Sodium percarbonate is a valuable reagent in organic chemistry, serving as a safe and convenient source of anhydrous hydrogen peroxide, particularly in non-aqueous solvents where it has low solubility but can leach H₂O₂ into the reaction medium.[\[1\]](#)[\[9\]](#)

In Situ Generation of Peroxyacids for Oxidation Reactions

A prominent application is the in situ generation of powerful peroxyacids for Baeyer-Villiger oxidations and olefin epoxidations.[\[9\]](#) By reacting sodium percarbonate with an acid anhydride or acid chloride, a highly reactive peroxyacid is formed directly in the reaction vessel.

[Click to download full resolution via product page](#)

Caption: Pathway for Baeyer-Villiger oxidation using sodium percarbonate.

This method provides a convenient and safer alternative to handling highly concentrated hydrogen peroxide for generating reagents like trifluoroperacetic acid.[\[1\]](#)[\[25\]](#)

Other Synthetic Applications:

- Oxidation of Nitrogen and Sulfur Compounds: Used for the oxidation of tertiary amines to N-oxides and thioethers to sulfoxides or sulfones.[9][26]
- Alcohol Oxidation: Can oxidize primary and secondary alcohols to their corresponding carbonyl compounds in the presence of a catalyst.[9]
- Hydroboration-Oxidation: Serves as the oxidizing agent in the workup stage of olefin hydroboration to produce alcohols.[25]

Experimental Protocols: Analysis Assay for Active Oxygen Content

This protocol outlines the determination of available oxygen in a sodium percarbonate sample via redox titration with potassium permanganate, a standard method for peroxide analysis.[17]

Materials:

- Sodium Percarbonate sample
- Sulfuric Acid solution (e.g., 3.6 N or ~1.8 M)
- Standardized Potassium Permanganate solution (0.1 N)
- Volumetric flasks, pipettes, beakers, and burette
- Deionized water

Procedure:

- Accurately weigh approximately 4.0 g of the sodium percarbonate sample (W).
- Carefully dissolve the sample in 100 mL of 3.6 N sulfuric acid in a beaker.
- Quantitatively transfer the solution to a 500 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly.

- Pipette a 25.0 mL aliquot of this sample solution into a conical flask. Add an additional 100 mL of 3.6 N sulfuric acid.
- Titrate the solution with standardized 0.1 N potassium permanganate solution until a faint, persistent pink color is observed. Record the volume of titrant used (A).
- The reaction is: $5\text{H}_2\text{O}_2 + 2\text{MnO}_4^- + 6\text{H}^+ \rightarrow 2\text{Mn}^{2+} + 5\text{O}_2 + 8\text{H}_2\text{O}$.
- Calculate the percentage of available oxygen using the appropriate stoichiometric formula.

Conclusion

Sodium percarbonate is a fundamentally important adduct that combines the properties of sodium carbonate and hydrogen peroxide into a stable, solid-form reagent. Its chemistry is centered on the controlled release of hydrogen peroxide in aqueous solutions, a process governed by factors such as temperature, moisture, and pH. This behavior makes it an effective and environmentally benign oxidant for a wide range of applications, from household cleaning to sophisticated organic synthesis. A thorough understanding of its synthesis, decomposition kinetics, and reaction mechanisms is crucial for optimizing its use in research, development, and industrial processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium percarbonate - Wikipedia [en.wikipedia.org]
- 2. stppgroup.com [stppgroup.com]
- 3. Sodium percarbonate - Sciencemadness Wiki [sciemadness.org]
- 4. Sodium Percarbonate: A Green Oxidizing Agent [eureka.patsnap.com]
- 5. Exploring Sodium Percarbonate: A Comprehensive Guide [eureka.patsnap.com]
- 6. interstatechem.com [interstatechem.com]

- 7. nbinno.com [nbinno.com]
- 8. meliorameansbetter.com [meliorameansbetter.com]
- 9. Sodium percarbonate [organic-chemistry.org]
- 10. cetjournal.it [cetjournal.it]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Sodium Percarbonate: Properties, Uses & Safety Guide [vedantu.com]
- 14. byjus.com [byjus.com]
- 15. Sodium percarbonate | C₂H₆Na₄O₁₂ | CID 159762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Page loading... [guidechem.com]
- 17. fao.org [fao.org]
- 18. jocpr.com [jocpr.com]
- 19. en.makrochemindopt.com [en.makrochemindopt.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Kinetics and mechanism of the thermal decomposition of sodium percarbonate: role of the surface product layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sodium Percarbonate's Stabilizing Effect on Liquid Disinfectant Formulations [eureka.patsnap.com]
- 23. US4388287A - Process for producing sodium percarbonate - Google Patents [patents.google.com]
- 24. US4025609A - Process for preparing stable sodium percarbonate - Google Patents [patents.google.com]
- 25. Sodium perborate and sodium percarbonate: further applications in organic synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 26. Application of sodium peroxy carbonate _ Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Fundamental Chemistry of Sodium Percarbonate Adducts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081022#fundamental-chemistry-of-sodium-percarbonate-adducts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com